molecular formula C8H7Cl2NO3S B3385391 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide CAS No. 62971-62-4

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide

Cat. No. B3385391
CAS RN: 62971-62-4
M. Wt: 268.12 g/mol
InChI Key: SACDLDIMGQGNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is a compound that has gained significant attention in recent years due to its diverse applications in scientific research and industry . It has a molecular weight of 268.12 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-acetyl-2,4-dichlorobenzenesulfonamide . The InChI code for this compound is 1S/C8H7Cl2NO3S/c1-4(12)5-2-8(15(11,13)14)7(10)3-6(5)9/h2-3H,1H3,(H2,11,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Component of Drugs

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is currently used as a component of drugs such as azulfidine and salazopyrin . These drugs are used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .

Synthesis of Agrochemicals

The dichlorobenzene component of this compound is used as a precursor chemical in the synthesis of agrochemicals . This suggests that the compound could potentially be used in the development of new agrochemicals.

Solvent for Fullerenes

Dichlorobenzene is a preferred solvent for dissolving and working with fullerenes . This suggests that this compound could potentially be used in research involving fullerenes.

Insecticide

Dichlorobenzene is used as an insecticide . This suggests that this compound could potentially be used in the development of new insecticides.

Cleaning Metal Surfaces

Dichlorobenzene is used in softening and removing carbon-based contamination on metal surfaces . This suggests that this compound could potentially be used in industrial cleaning processes.

Drug Discovery and Development

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This suggests that this compound could potentially be used in the fields of drug invention and development.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-acetyl-2,4-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3S/c1-4(12)5-2-8(15(11,13)14)7(10)3-6(5)9/h2-3H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACDLDIMGQGNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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